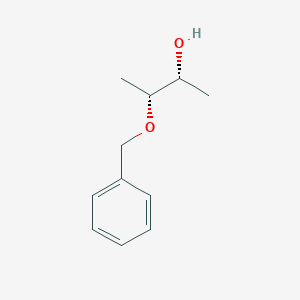

(2R,3R)-3-(BENZYLOXY)BUTAN-2-OL

Beschreibung

(2R,3R)-3-(BENZYLOXY)BUTAN-2-OL is a chiral diol derivative featuring a benzyl ether group at the C3 position and hydroxyl groups at C2 and C2. Its stereochemistry (2R,3R) is critical for its interactions in asymmetric synthesis and pharmaceutical applications. This compound serves as a key intermediate in the synthesis of complex molecules, particularly antifungal agents like voriconazole, where stereochemical precision dictates biological activity .

Eigenschaften

IUPAC Name |

(2R,3R)-3-phenylmethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEAOBYESZEWRQ-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(BENZYLOXY)BUTAN-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries to direct the stereoselective formation of the alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-(BENZYLOXY)BUTAN-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as halides and amines.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted benzyl ethers.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-(BENZYLOXY)BUTAN-2-OL has various applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-(BENZYLOXY)BUTAN-2-OL depends on its specific application. In chemical reactions, its stereochemistry plays a crucial role in determining the outcome of the reaction. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

(2R,3R)-2-AMINO-3-(BENZYLOXY)BUTAN-1-OL HYDROCHLORIDE

Structural Differences :

- Substituent: The hydroxyl group at C2 is replaced with an amino group.

- Functionalization : The terminal hydroxyl group is protonated as a hydrochloride salt.

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 195.26 g/mol |

| Boiling Point | 345.2°C |

| Density | 1.084 g/cm³ |

| Refractive Index | 1.539 |

Applications: Used as a chiral building block in organic synthesis. The amino group enhances nucleophilicity, making it suitable for peptide coupling reactions, unlike the parent compound’s role in antifungal intermediates .

(2S,3S)-2-BENZYLOXY-3,4-O-ISOPROPYLIDENE-BUTAN-1-OL

Structural Differences :

- Stereochemistry : (2S,3S) configuration vs. (2R,3R).

- Protecting Group : An isopropylidene group at C3 and C4 modifies solubility and stability.

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 329.347 g/mol |

| Boiling Point | 581.9°C |

| Density | 1.295 g/cm³ |

| Flash Point | 305.7°C |

Applications :

The isopropylidene group increases hydrophobicity, making it advantageous in glycosylation reactions. The stereochemical inversion reduces compatibility with voriconazole synthesis pathways .

3-((1R,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentylamino)Benzonitrile

Structural Differences :

- Core Structure : Cyclopentyl backbone with fused heterocyclic rings.

- Substituents : A nitrile group and triazolo-pyrazine moiety replace the benzyloxy and hydroxyl groups.

Applications :

Designed for kinase inhibition (e.g., JAK/STAT pathways). The triazolo-pyrazine group enhances binding affinity to enzymatic pockets, diverging from the antifungal focus of (2R,3R)-3-(BENZYLOXY)BUTAN-2-OL .

(2S,3R)-(-)-3-(BENZYLOXYMETHYL)OXIRANE-2-METHANOL 4-NITROBENZOIC ACID ESTER

Structural Differences :

- Functional Groups : Contains an epoxide (oxirane) ring and a 4-nitrobenzoate ester.

- Stereochemistry : (2S,3R) configuration.

Applications :

The epoxide introduces electrophilic reactivity for ring-opening reactions, while the nitrobenzoate ester acts as a UV-active protecting group. This contrasts with the parent compound’s role in hydrogen-bond-mediated interactions .

Key Comparative Insights

Stereochemical Impact

Functional Group Influence

- Hydroxyl vs. Amino Groups: Amino derivatives (2.1) enable peptide synthesis, whereas hydroxyl groups favor hydrogen bonding in drug-receptor interactions .

- Protecting Groups : Isopropylidene (2.2) and nitrobenzoate (2.4) groups alter solubility and reactivity, tailoring compounds for specific synthetic steps .

Biologische Aktivität

(2R,3R)-3-(Benzyloxy)butan-2-ol is a chiral organic compound notable for its unique structural features, including a benzyloxy group and an alcohol functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis, and implications for pharmaceutical development.

Chemical Structure and Properties

The chemical formula of this compound is CHO. Its stereochemical configuration significantly influences its biological interactions. The presence of both a benzyloxy group and a hydroxyl group allows for diverse chemical reactivity, making it a candidate for various applications in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of antimicrobial and antiviral properties. Below are key findings from various studies:

Antimicrobial Properties

A study evaluating the antimicrobial activity of related compounds found that this compound demonstrated significant inhibition against various pathogens. The growth inhibition was assessed using absorbance measurements at specific wavelengths:

- Candida albicans : Growth inhibition measured at OD 530.

- Cryptococcus neoformans : Growth inhibition measured using the difference in absorbance at OD 600−570.

Results indicated that samples with inhibition values above 80% were classified as active, while those between 50% and 80% were considered partially active .

Enzyme Interaction Studies

The compound's structure facilitates interactions with enzymes involved in metabolic pathways. Research on enzyme interactions suggests that this compound may serve as a lead compound for developing inhibitors targeting specific enzymes. These interactions are critical for understanding how this compound can influence biological processes.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available precursors such as benzyl alcohol and suitable alkylating agents.

- Reaction Conditions : Conditions such as temperature and solvent choice can significantly affect yield and stereochemical outcomes.

- Purification : Following synthesis, compounds are usually purified through column chromatography to isolate the desired stereoisomer.

Comparative Analysis with Similar Compounds

The unique features of this compound can be highlighted through comparison with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2S,3S)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride | CHClN | Enantiomer with different stereochemistry |

| (2R,3R)-2-Amino-3-(methoxy)butan-1-ol hydrochloride | CHClN | Contains a methoxy group instead of a benzyloxy group |

| (R)-1-(Benzyloxy)butan-2-ol | CHO | Similar benzyloxy structure but different stereochemistry |

Case Studies

Several case studies have explored the biological activity of derivatives of this compound:

- Antiviral Activity : A study reported that derivatives exhibited promising antiviral properties against specific viral strains when tested in vitro.

- Pharmaceutical Applications : Research has indicated potential applications in developing drugs targeting infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.